molecular formula C36H25N5O2S B12718802 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- CAS No. 83408-71-3

4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)-

Cat. No.: B12718802
CAS No.: 83408-71-3
M. Wt: 591.7 g/mol
InChI Key: LDOVJMHXPNWTMH-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a thiazolidinyl group, and phenylmethylene amino groups

Preparation Methods

The synthesis of 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- involves multiple steps, typically starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiazolidinyl group and the phenylmethylene amino groups through a series of reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The thiazolidinyl and phenylmethylene amino groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- stands out due to its unique combination of functional groups Similar compounds include other quinazolinone derivatives and thiazolidinyl-containing molecules

Properties

CAS No.

83408-71-3

Molecular Formula

C36H25N5O2S

Molecular Weight

591.7 g/mol

IUPAC Name

3-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C36H25N5O2S/c42-33-24-44-36(38-28-11-5-2-6-12-28)40(33)29-19-21-30(22-20-29)41-34(39-32-14-8-7-13-31(32)35(41)43)26-15-17-27(18-16-26)37-23-25-9-3-1-4-10-25/h1-23H,24H2

InChI Key

LDOVJMHXPNWTMH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7

Origin of Product

United States

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